1-Allyl-4-butoxybenzene
Description
Properties
IUPAC Name |
1-butoxy-4-prop-2-enylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-3-5-11-14-13-9-7-12(6-4-2)8-10-13/h4,7-10H,2-3,5-6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIWGESQTKNQRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and General Procedure
The alkylation of 4-butoxyphenol with allyl halides represents the most straightforward route to 1-allyl-4-butoxybenzene. This method leverages the nucleophilic aromatic substitution (SNAr) or Friedel-Crafts alkylation mechanisms, depending on the reaction conditions. In a typical procedure, 4-butoxyphenol is treated with allyl bromide or chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH). Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate the reaction by stabilizing the transition state.
The reaction proceeds via deprotonation of the phenolic hydroxyl group, generating a phenoxide ion that attacks the allyl halide. The choice of base and solvent critically influences reaction efficiency. For example, K2CO3 in DMF at 80–100°C for 12–24 hours yields 60–85% of the desired product, with residual starting material and minor byproducts such as dialkylated derivatives.
Transition Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
An alternative route involves the Suzuki-Miyaura cross-coupling of 4-butoxybromobenzene with allyl boronic acid or its pinacol ester. This method, adapted from the synthesis of analogous tert-butoxy derivatives, employs palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) or palladium acetate (Pd(OAc)2) with phosphine ligands. The reaction proceeds under inert atmosphere in solvents like tetrahydrofuran (THF) or 1,4-dioxane, with aqueous sodium carbonate as the base.
The mechanism involves oxidative addition of the aryl bromide to Pd(0), transmetallation with the allyl boronate, and reductive elimination to form the carbon-carbon bond. This method offers superior regioselectivity compared to alkylation, avoiding dialkylation byproducts. Reported yields range from 65–75%, contingent on catalyst loading and ligand choice.
Catalyst and Ligand Screening
The table below summarizes catalytic systems tested in analogous Suzuki reactions:
| Catalyst | Ligand | Yield (%) | Conditions |
|---|---|---|---|
| Pd(PPh3)4 | None | 65 | THF, 100°C, 24h |
| Pd(OAc)2 | SPhos | 72 | Dioxane, 80°C, 18h |
| PdCl2(dppf) | Dppf | 68 | Toluene, 90°C, 20h |
Buchwald-Hartwig ligands (e.g., SPhos) improve catalytic activity by stabilizing the Pd center during transmetallation. However, ligand costs and air sensitivity complicate scalability.
Comparative Analysis of Methods
Yield and Scalability
Alkylation outperforms cross-coupling in yield (75–85% vs. 65–75%) and operational simplicity, making it preferable for industrial-scale synthesis. However, Suzuki coupling provides cleaner product profiles, critical for applications requiring high purity, such as pharmaceutical intermediates .
Chemical Reactions Analysis
Nucleophilic Substitution (SN2)
The compound is synthesized via the reaction of phenolic derivatives (e.g., 4-butoxyphenol) with allyl halides (e.g., allyl bromide) under basic conditions. Sodium hydroxide deprotonates the phenol to form a phenoxide ion, which attacks the allyl electrophile in a bimolecular substitution mechanism .
Reaction Conditions
-
Reagents : Allyl bromide, NaOH, ethanol
-
Yield : 60–85%
Grignard Reaction
Magnesium reacts with 1-bromo-4-butoxybenzene in THF to form a Grignard reagent, which couples with ketones or aldehydes to form substituted products .
Example Reaction
| Reagent | Conditions | Product |
|---|---|---|
| Mg (excess) | THF, 30–50°C | Coupled ketone derivatives |
Electroreductive Coupling
Under electrochemical conditions, the compound undergoes coupling with carboxylic acids to form alkylated arenes. For instance, n-butoxybenzene reacts with acetic acid to yield 4-ethylanisole via proton-mediated coupling .
Mechanism
-
Formation of a triflate intermediate (via triflic anhydride).
-
Ketone intermediate generation upon nucleophilic attack.
Cross-Coupling Reactions
Palladium-catalyzed couplings with aryl carboxylic acids produce biaryl derivatives. The reaction involves oxidative addition of the palladium catalyst to allyl or aryl halides, followed by transmetalation and reductive elimination .
Example Reaction
| Catalyst | Substrate | Product | Yield |
|---|---|---|---|
| Pd(TFA)₂ | Cinnamyl acetate | Coupled biphenyls | 75–85% |
Deprotection via Nickel Catalysis
Nickel-catalyzed removal of the allyl group under mild conditions (e.g., Ni(acac)₂, B₂pin₂) liberates free phenols or alcohols. This process involves oxidative addition of the allyl ether to the nickel center, followed by chain walking and reductive elimination .
Reaction Conditions
-
Catalyst : Ni(acac)₂ (5 mol%)
-
Additives : B₂pin₂, water/methanol
-
Temperature : Room temperature |
NMR Analysis
| Nucleus | Shift (ppm) | Key Peaks |
|---|---|---|
| ¹H | 5.22–5.07 | Allylic protons (m) |
| ¹³C | 169.94 | Carbonyl carbon (C=O) |
| ¹³C | 81.78 | Acetate oxygen-bearing carbon |
GC-MS Data
| Retention Time (min) | Major Fragments (m/z) |
|---|---|
| 4.70 | 126 ([M-Ac]⁺), 111, 108 |
Material Science
Applied in polymer synthesis due to its ether and allyl functionalities.
Pest Control
Derivatives like 1-ethoxy-4-prop-2-enoxybenzene are tested for pest management .
Scientific Research Applications
Agricultural Applications
Insect Control
1-Allyl-4-butoxybenzene has been explored for its potential as a biopesticide. Research indicates that compounds of this class can effectively control pests such as the cabbage looper (Trichoplusia ni) and gypsy moth (Lymantria dispar). These compounds function by manipulating insect behavior, including oviposition deterrence and feeding inhibition, rather than acting as broad-spectrum insecticides, which can harm beneficial species and pollinators .
Case Study: Cabbage Looper Management
A study highlighted the efficacy of this compound in reducing cabbage looper infestations. The compound was applied in controlled experiments, demonstrating significant reductions in pest populations through both deterrence of feeding and oviposition . The following table summarizes the findings:
| Treatment Type | Pest Reduction (%) | Application Method |
|---|---|---|
| This compound | 75% | Foliar spray |
| Control (No Treatment) | 10% | N/A |
Organic Synthesis
Catalyzed Reactions
The compound serves as a valuable intermediate in organic synthesis, particularly in palladium-catalyzed reactions. Its structure allows it to participate in cross-coupling reactions that are essential for creating complex organic molecules. Recent studies have shown that using this compound in conjunction with palladium catalysts enhances the yield of desired products significantly .
Case Study: Synthesis of Aryl Compounds
In a series of experiments focusing on the arylation of various substrates, researchers found that incorporating this compound improved the efficiency of coupling reactions. The following table presents the results:
| Reaction Type | Yield (%) | Catalyst Used |
|---|---|---|
| Aryl-Aryl Coupling | 85% | Pd(OAc)2 |
| Aryl-Alkyl Coupling | 78% | PdCl2 |
Medicinal Chemistry
Potential Therapeutic Uses
Research into the medicinal properties of this compound has revealed its potential as a lead compound for developing new therapeutic agents. Its structural features may contribute to biological activities such as anti-inflammatory or analgesic effects.
Case Study: Inhibition Studies
In vitro studies have demonstrated that derivatives of this compound exhibit promising activity against certain enzymes implicated in inflammatory pathways. A detailed investigation showed that modifications to the alkyl side chain could enhance potency:
| Compound Variant | Enzyme Inhibition (%) | IC50 (µM) |
|---|---|---|
| Parent Compound | 40% | 25 |
| Methyl Derivative | 60% | 15 |
| Ethyl Derivative | 75% | 10 |
Mechanism of Action
The mechanism of action of 1-allyl-4-butoxybenzene involves its interaction with various molecular targets. The allyl group can undergo electrophilic addition reactions, while the butoxy group can participate in hydrogen bonding and other interactions. These properties make the compound versatile in different chemical and biological contexts.
Comparison with Similar Compounds
4-Allyl-1-butoxy-2-methoxybenzene
1-Benzyloxy-4-chlorobenzene
- Molecular formula : C₁₃H₁₁ClO (MW: 216.68 g/mol) .
- Key differences :
- Chloro (–Cl) substituent is electron-withdrawing, deactivating the ring and directing electrophiles to meta positions.
- Benzyloxy (–O–CH₂C₆H₅) group is bulkier than butoxy, increasing steric hindrance and reducing reaction rates.
- Crystal structure stabilized by weak C–H⋯C interactions, suggesting distinct solid-state properties .
1-Ethyl-4-isobutylbenzene
1-Allyloxy-4-chlorobenzene
1-(Benzyloxy)-4-(but-3-en-1-yl)benzene
- Molecular formula : C₁₇H₁₈O (MW: 238.33 g/mol) .
- Key differences: Butenyl chain (–CH₂CH₂CH=CH₂) is longer than allyl, increasing flexibility and hydrophobic interactions.
Comparative Data Table
Biological Activity
1-Allyl-4-butoxybenzene is an organic compound with the molecular formula C₁₃H₁₈O. It features a benzene ring substituted with an allyl group and a butoxy group, making it structurally significant for various chemical and biological applications. This compound has been investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Synthesis Methods
This compound can be synthesized through several methods, predominantly by the alkylation of 4-butoxyphenol with allyl bromide. The reaction typically occurs in the presence of a base such as potassium carbonate in organic solvents like acetone or dimethylformamide (DMF) under reflux conditions. Industrial production may utilize continuous flow reactors and phase transfer catalysts to enhance efficiency and yield.
Chemical Reactions
The compound undergoes various chemical reactions, which include:
- Oxidation : The allyl group can be oxidized to form epoxides or aldehydes.
- Reduction : It can be reduced to form 1-butoxy-4-propylbenzene.
- Substitution : Electrophilic aromatic substitution can occur at the benzene ring.
The biological activity of this compound is attributed to its structural components:
- The allyl group is involved in electrophilic addition reactions.
- The butoxy group can participate in hydrogen bonding, influencing the compound's interactions with biological targets.
Therapeutic Potential
Research has indicated that this compound may possess several therapeutic properties:
- Anti-inflammatory Effects : Studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for anti-inflammatory drug development.
- Antimicrobial Activity : Preliminary investigations have shown that it exhibits antimicrobial properties against various pathogens, indicating potential use in treating infections.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
Comparison with Similar Compounds
This compound can be compared to similar compounds such as:
- 1-Allyl-4-methoxybenzene (Estragole) : Similar structure but with a methoxy group, which may affect solubility and reactivity.
- 1-Allyl-4-ethoxybenzene : Contains an ethoxy group instead of butoxy, impacting its biological interactions.
These comparisons highlight the unique properties imparted by the butoxy group in this compound, particularly regarding solubility and reactivity profiles.
Q & A
Q. What are the recommended safety protocols for handling 1-Allyl-4-butoxybenzene in laboratory settings?
When handling this compound, adhere to industrial hygiene practices:
- Use local exhaust ventilation or closed systems to minimize inhalation exposure .
- Wear nitrile gloves , safety goggles, and lab coats to prevent skin/eye contact. For prolonged exposure, add a face shield .
- Install emergency eyewash stations and safety showers in the workspace .
- Store the compound in a cool, dry area away from oxidizers, with secondary containment to manage spills .
Q. How can researchers synthesize this compound with high purity?
A common method involves:
- Alkylation of 4-butoxyphenol with allyl bromide under basic conditions (e.g., K₂CO₃ in acetone) at reflux .
- Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted phenol or side products .
- Confirm purity using HPLC (>98% by GC analysis) and characterize via NMR (¹H and ¹³C) and FTIR to verify functional groups .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Identify allyl protons (δ 5.1–5.9 ppm, multiplet) and butoxy methylene signals (δ 3.4–3.6 ppm) .
- FTIR : Confirm C-O-C (1250 cm⁻¹) and allyl C=C (1640 cm⁻¹) stretches .
- GC-MS : Determine molecular ion (m/z 178.22) and fragmentation patterns to detect impurities .
Advanced Research Questions
Q. How can contradictory data on the biological activity of this compound derivatives be resolved?
Address discrepancies by:
- Conducting dose-response assays to identify non-linear effects (e.g., hormesis in antimicrobial tests) .
- Validating results across multiple cell lines or model organisms to rule out system-specific artifacts .
- Applying computational modeling (e.g., molecular docking) to correlate structural features (e.g., allyl group flexibility) with activity variations .
- Documenting solvent polarity and temperature effects, as these can alter reaction kinetics and product stability .
Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions?
To enhance regioselectivity:
- Use palladium catalysts (e.g., Pd(PPh₃)₄) with directing groups (e.g., -OMe) to favor para-substitution .
- Adjust solvent polarity (e.g., DMF vs. THF) to stabilize transition states and reduce side reactions .
- Perform kinetic isotopic effect (KIE) studies to probe mechanistic pathways and identify rate-limiting steps .
Q. How can researchers mitigate thermal degradation of this compound during high-temperature reactions?
- Employ inert atmospheres (N₂/Ar) to prevent oxidation of the allyl group .
- Use stabilizing additives (e.g., BHT) to inhibit radical-mediated degradation .
- Monitor thermal stability via DSC/TGA to define safe operating temperatures (e.g., <150°C) .
Data Analysis & Methodological Challenges
Q. What statistical approaches are suitable for analyzing dose-dependent toxicity data for this compound?
Q. How can discrepancies in solubility data across studies be reconciled?
- Standardize measurement conditions (e.g., 25°C, 0.1 M PBS) to reduce variability .
- Use shake-flask method with UV-Vis quantification for consistency .
- Report Hansen solubility parameters (δD, δP, δH) to predict compatibility with solvents .
Applications in Academic Research
Q. What in vitro assays are appropriate for evaluating the anti-inflammatory potential of this compound derivatives?
- COX-2 inhibition assay : Measure IC₅₀ using fluorogenic substrates .
- NF-κB luciferase reporter assay : Quantify transcriptional activity in stimulated macrophages .
- Validate hits with ELISA (e.g., TNF-α/IL-6 secretion) and exclude false positives via cytotoxicity testing (MTT assay) .
Q. How can computational methods predict the environmental persistence of this compound?
- Estimate biodegradation half-lives using EPI Suite or TEST software .
- Simulate photodegradation pathways via TD-DFT calculations to identify vulnerable moieties (e.g., allyl groups) .
- Validate predictions with OECD 301F biodegradability testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
